Probenazole

Descripción general

Descripción

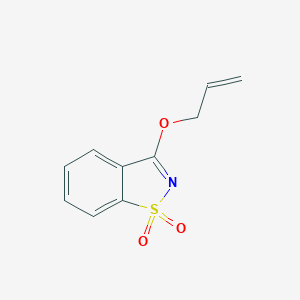

Probenazole, chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, is a plant defense activator widely used in agriculture. It was developed by Meiji Seika Kaisha Ltd. and has been extensively used in Japan since 1975 to control rice blast, a significant fungal disease affecting rice crops . This compound is known for its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens .

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Induction of Salicylic Acid : Probenazole treatment leads to increased levels of SA, which is essential for activating defense genes and enhancing plant resistance to pathogens .

- Metabolic Pathways : this compound influences several metabolic pathways related to plant defense, including ascorbate metabolism and amino acid biosynthesis, which are critical for maintaining cellular homeostasis during pathogen attack .

Efficacy Against Pathogens

This compound has been extensively studied for its effectiveness in controlling rice blast disease. Field trials have demonstrated that its application significantly reduces disease severity and enhances yield. The recommended application rate varies but typically ranges from 75 g·m² to 150 g·m² .

Case Studies:

- Rice Blast Control : In a study involving rice seedlings treated with different concentrations of this compound, significant reductions in disease incidence were observed compared to untreated controls. The metabolomic analysis revealed that treated plants exhibited enhanced levels of specific metabolites associated with pathogen resistance .

- Field Trials : this compound has been shown to provide effective control against both rice blast and bacterial leaf blight when applied at the appropriate growth stages of the rice plant .

Comparative Analysis of this compound with Other Fungicides

The following table summarizes the comparative effectiveness of this compound against other common fungicides used in rice cultivation:

| Fungicide | Active Ingredient | Target Pathogen | Mode of Action | Efficacy (Field Trials) |

|---|---|---|---|---|

| This compound | This compound | Magnaporthe grisea | Induces SAR | High |

| Azoxystrobin | Azoxystrobin | Broad-spectrum | Inhibits mitochondrial respiration | Moderate |

| Tricyclazole | Tricyclazole | Rice blast | Inhibits fungal ergosterol synthesis | High |

| Carbendazim | Carbendazim | Various fungi | Inhibits mitosis | Variable |

Future Research Directions

Despite its established role in enhancing plant defense mechanisms, further research is necessary to fully elucidate the biochemical pathways activated by this compound. Investigating its effects on non-target organisms and potential environmental impacts will also be crucial for sustainable agricultural practices.

Suggested Areas for Exploration:

- Long-term Effects on Soil Microbiome : Understanding how this compound affects beneficial soil microorganisms.

- Resistance Management : Evaluating the potential for pathogen resistance development against this compound.

- Synergistic Effects with Other Agrochemicals : Studying how this compound interacts with other fungicides or fertilizers to enhance overall crop health.

Mecanismo De Acción

Target of Action

Probenazole (PBZ) is a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It primarily targets the salicylic acid (SA) pathway in plants . SA is a key signaling molecule in plant defense against pathogens .

Mode of Action

This compound induces SAR through enhanced accumulation of salicylic acid (SA) . It stimulates a site upstream of the point of accumulation of SA in the SAR-signaling pathway . This interaction results in the activation of plant defense systems .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of SA. Plants synthesize SA via two pathways: one that uses phenylalanine as a substrate and another that involves isochorismate . This compound exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway . In contrast, the activity of phenylalanine ammonia lyase (PAL), a key enzyme in the phenylalanine pathway, is down-regulated by this compound treatment .

Pharmacokinetics

It’s known that this compound is applied to plants and it interacts with the plant’s biochemical pathways to exert its effects .

Result of Action

The result of this compound’s action is the activation of plant defense systems, which helps plants fight off pathogens . It leads to a significant change in the metabolic profile of rice seedlings, affecting 54 metabolites . Key metabolites related to plant resistance, such as salicylic acid, γ-aminobutyrate, and shikimate, are significantly up-regulated .

Action Environment

It’s known that environmental factors can affect the physiological condition of the plant, which in turn can influence the plant’s response to pathogens and the effectiveness of this compound .

Análisis Bioquímico

Biochemical Properties

Probenazole plays a crucial role in biochemical reactions by inducing the accumulation of salicylic acid (SA) in plants. This compound interacts with various enzymes and proteins involved in the SA biosynthesis pathway. Specifically, this compound enhances the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA production. In contrast, it down-regulates the activity of phenylalanine ammonia lyase (PAL), which is involved in the phenylalanine pathway . These interactions lead to an increased accumulation of SA, which is essential for the activation of SAR in plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In this compound-treated plants, there is an up-regulation of defense-related genes and an increase in the production of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These changes enhance the plant’s ability to resist pathogen attacks by strengthening its defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce systemic acquired resistance (SAR) in plants. This compound enhances the accumulation of salicylic acid (SA) by increasing the activity of isochorismate synthase (ICS) and decreasing the activity of phenylalanine ammonia lyase (PAL) . This leads to the activation of SAR, which involves the up-regulation of defense-related genes and the production of defense-related metabolites . Additionally, this compound has been shown to induce the expression of a this compound-inducible gene (PBZ1) in rice, which encodes a protein involved in disease resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable and effective in inducing systemic acquired resistance (SAR) in plants for an extended period. Studies have shown that this compound-treated plants exhibit increased levels of salicylic acid (SA) and enhanced defense responses over time

Metabolic Pathways

This compound is involved in the metabolic pathways related to salicylic acid (SA) biosynthesis. It enhances the activity of isochorismate synthase (ICS), leading to increased production of SA via the isochorismate pathway . This results in the up-regulation of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These metabolic changes contribute to the activation of systemic acquired resistance (SAR) in plants .

Transport and Distribution

This compound is transported and distributed within plant cells and tissues. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its effectiveness in inducing systemic acquired resistance (SAR) in plants .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is localized in various cellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The subcellular localization of this compound plays a significant role in its ability to induce systemic acquired resistance (SAR) and enhance plant defense mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Probenazole can be synthesized using saccharin as the initial raw material. The process involves chlorination with thionyl chloride in 1,4-dioxane to obtain a chloride intermediate. This intermediate undergoes a substitution reaction with the sodium or potassium salt of allyl alcohol to produce this compound . The reaction conditions typically involve controlling the temperature between 20-30°C for about 2 hours .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process includes steps such as centrifugal desalination, cooling, and recrystallization to obtain high-purity this compound. This method is advantageous due to its simplicity, high yield, and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions: Probenazole primarily undergoes substitution reactions during its synthesis. It does not exhibit direct bactericidal activity but induces plant defense mechanisms .

Common Reagents and Conditions:

Chlorination: Thionyl chloride in 1,4-dioxane.

Substitution: Sodium or potassium salt of allyl alcohol in xylene, controlled at 20-30°C

Major Products: The primary product of these reactions is this compound itself, which is obtained in high purity through recrystallization .

Comparación Con Compuestos Similares

Probenazole is unique in its ability to induce systemic acquired resistance without direct bactericidal activity. Similar compounds include:

Benzo (1,2,3) thiadiazole-7-carbothioic acid S-methyl ester (BTH): Another inducer of systemic acquired resistance.

Methyl-2,6-dichloroisonicotinic acid (INA): Known for enhancing disease resistance in plants.

Saccharin: A metabolite of this compound that also induces systemic acquired resistance.

This compound stands out due to its long history of use and effectiveness in controlling rice blast and other plant diseases .

Actividad Biológica

Probenazole (PBZ), chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, is a fungicide widely used in agriculture, particularly for the protection of rice against the rice blast fungus Magnaporthe grisea. Its biological activity primarily revolves around inducing systemic acquired resistance (SAR) in plants, which enhances their defense mechanisms against various pathogens. This article explores the biological activity of this compound through various studies, highlighting its metabolic effects, signaling pathways, and practical applications in agricultural practices.

This compound functions by activating plant defense responses through the salicylic acid (SA) signaling pathway. Studies have demonstrated that PBZ treatment leads to increased expression of pathogenesis-related (PR) genes and elevated levels of salicylic acid in treated plants. This activation is crucial for enhancing resistance against pathogens such as Pseudomonas syringae and Peronospora parasitica .

Key Findings from Research Studies

-

Metabolic Changes Induced by this compound :

- This compound application significantly alters the metabolome of rice seedlings. A study identified 54 different metabolites affected by PBZ treatment, where salicylic acid and γ-aminobutyric acid were notably up-regulated. Conversely, metabolites like phenylalanine and valine were down-regulated .

- The metabolic pathways impacted include those related to amino acids, organic acids, and sugars, indicating a broad influence on plant metabolism .

- Systemic Acquired Resistance :

- Proteomic Analysis :

Data Tables

The following table summarizes the metabolic pathways influenced by this compound treatment based on recent research findings:

| Pathway | Match Status | P-value | Holm P-value | Impact |

|---|---|---|---|---|

| Ascorbate and aldarate metabolism | 1/4 | 0.016 | 0.196 | 0.500 |

| Phenylalanine, tyrosine and tryptophan biosynthesis | 1/4 | 0.097 | 0.582 | 0.500 |

| Alanine, aspartate and glutamate metabolism | 3/14 | 0.000 | 0.002 | 0.424 |

| Glycine, serine and threonine metabolism | 1/11 | 0.048 | 0.443 | 0.270 |

| Arginine biosynthesis | 3/14 | 0.004 | 0.093 | 0.228 |

Case Study: Rice Blast Resistance

In a controlled greenhouse experiment, rice seedlings treated with this compound showed a significant reduction in disease severity from M. grisea. The disease index for untreated controls was approximately 51.29 , while treated groups exhibited indices of 31.09 to 36.59 , demonstrating the effectiveness of PBZ in enhancing disease resistance .

Case Study: Age-Dependent Resistance

Another study highlighted the age-dependent nature of PBZ-induced resistance in rice plants. Younger plants did not exhibit significant resistance upon PBZ treatment; however, adult plants showed substantial resistance correlated with increased SA accumulation . This suggests that the timing of PBZ application is critical for maximizing its protective effects.

Propiedades

IUPAC Name |

3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHIPMZEDGBUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058048 | |

| Record name | Probenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27605-76-1 | |

| Record name | Probenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27605-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does probenazole interact with plants to induce disease resistance?

A1: this compound doesn't directly target pathogens but instead primes the plant's immune system for a faster and stronger defense response. This systemic acquired resistance (SAR) is effective against a broad spectrum of pathogens, including fungi and bacteria. [, ]

Q2: What are the key signaling molecules involved in this compound-induced resistance?

A2: Research indicates that salicylic acid (SA) plays a crucial role in this compound-induced resistance. This compound application leads to SA accumulation in plants, triggering downstream defense responses. []

Q3: Is salicylic acid the only signaling pathway activated by this compound?

A3: While SA is central, studies suggest that this compound might also interact with other signaling pathways, including those involving jasmonic acid (JA) and ethylene, contributing to a multifaceted defense response. []

Q4: Does this compound's effectiveness depend on the plant's developmental stage?

A4: Yes, research shows that this compound-induced resistance, mediated by SA accumulation, is more pronounced in adult rice plants compared to younger ones. This suggests an age-dependent aspect of this compound's mode of action. []

Q5: What are the downstream effects of this compound treatment in plants?

A5: this compound application leads to the increased expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, contributing to enhanced disease resistance. [] Additionally, this compound treatment can increase the activity of enzymes involved in lignin biosynthesis, such as peroxidase, polyphenoloxidase, phenylalanine ammonia-lyase, and tyrosine ammonia-lyase, contributing to the formation of physical barriers against pathogens. [, ]

Q6: Can this compound induce resistance against viral pathogens?

A6: Yes, studies show that this compound treatment can enhance resistance against tobacco mosaic virus (TMV) in tobacco plants. This suggests a broader spectrum of disease resistance induced by this compound, extending beyond fungal and bacterial pathogens. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: this compound's molecular formula is C10H9NO3S, and its molecular weight is 223.25 g/mol.

Q8: Is there any available spectroscopic data for this compound?

A8: While the provided research doesn't delve into detailed spectroscopic data, analytical methods like gas chromatography (GC) are commonly employed to characterize and quantify this compound. [, ]

Q9: What is known about the stability of this compound under various environmental conditions?

A9: Studies have investigated this compound's stability in different settings. In rice plants, it exhibits a half-life of 2.4 days, while in soil, its half-life is shorter at 0.8 days. []

Q10: How does sunlight affect the degradation of this compound?

A10: Research indicates that solar irradiation, in the presence of a photocatalyst like titanium dioxide (TiO2) and hydrogen peroxide (H2O2), can effectively decompose this compound in water. []

Q11: Are there any specific concerns regarding this compound's compatibility with other agricultural chemicals?

A11: While the provided research doesn't focus on specific compatibility issues, it's always crucial to consult compatibility charts and guidelines provided by manufacturers before mixing this compound with other agrochemicals.

Q12: Has research investigated the relationship between this compound's structure and its biological activity?

A12: While specific SAR studies aren't extensively detailed in the provided research, it's known that this compound's metabolite, 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (BIT), also exhibits plant defense activation properties. This suggests that structural modifications can influence this compound's biological activity. []

Q13: What is known about the safety profile of this compound for humans and the environment?

A14: While this compound is generally considered safe for agricultural use, potential risks associated with worker exposure have been investigated. Studies suggest that re-entry intervals longer than 48 hours after application might be necessary to minimize exposure risk. []

Q14: Are there any known cases of occupational health issues related to this compound exposure?

A15: Yes, there have been reports of occupational contact dermatitis caused by this compound exposure in agricultural chemical factories, highlighting the importance of proper handling and safety measures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.